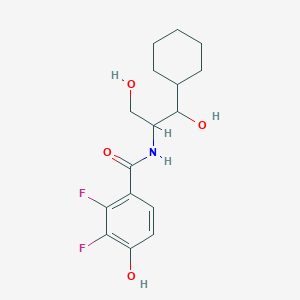![molecular formula C15H19N5O2S B7434976 N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine, commonly known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD8055 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
AZD8055 is a selective ATP-competitive inhibitor of N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine kinase. It binds to the ATP-binding site of this compound, preventing the phosphorylation of downstream targets involved in cell growth, proliferation, and survival. AZD8055 has been shown to inhibit both this compound complex 1 (N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amineC1) and this compound complex 2 (N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amineC2) signaling pathways.
Biochemical and Physiological Effects:
AZD8055 has been shown to have various biochemical and physiological effects. In cancer, AZD8055 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, AZD8055 has been shown to improve cognitive function and reduce neuroinflammation. In metabolic diseases, AZD8055 has been shown to improve insulin sensitivity and reduce hepatic steatosis.
実験室実験の利点と制限
AZD8055 has several advantages for lab experiments. It is a highly selective inhibitor of N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine kinase, allowing for specific targeting of this compound signaling pathways. It has also been extensively studied in various disease models, providing a wealth of data for further research. However, AZD8055 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on AZD8055. One area of interest is the development of more potent and selective N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine inhibitors. Another area of interest is the combination of AZD8055 with other therapies, such as chemotherapy or immunotherapy, for enhanced anticancer effects. Additionally, further research is needed to elucidate the role of this compound signaling pathways in various diseases and to identify potential biomarkers for patient selection and monitoring.
合成法
AZD8055 can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the condensation of 2,6-dichloro-3-nitropyridine with 8-azabicyclo[3.2.1]octan-3-one, followed by reduction of the nitro group to an amine. The amine is then reacted with 4-(4-aminopyridin-2-ylamino)pyrido[3,4-d]pyrimidine-6-carbonitrile to obtain the final product.
科学的研究の応用
AZD8055 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. In cancer, N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine is often hyperactivated, leading to uncontrolled cell growth and proliferation. AZD8055 has been shown to inhibit this compound activity, leading to decreased cell growth and proliferation in various cancer cell lines. In neurodegenerative disorders, this compound has been implicated in the regulation of neuronal survival and function. AZD8055 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic diseases, this compound has been shown to play a role in regulating glucose and lipid metabolism. AZD8055 has been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models of type 2 diabetes.
特性
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-23(21,22)20-11-2-3-12(20)7-10(6-11)19-15-13-4-5-16-8-14(13)17-9-18-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGTFJDKWSQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC3=NC=NC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)